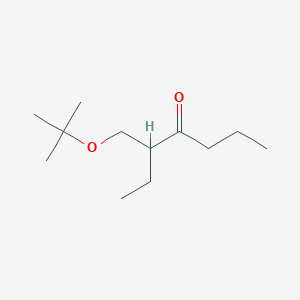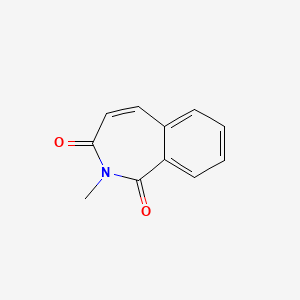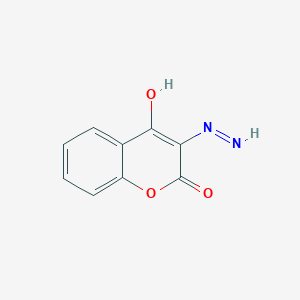
N-(6-Methyl-4-oxo-4H-1-benzothiopyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetylamino-6-methyl-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are analogs of chromones where the oxygen atom is replaced by a sulfur atom. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylamino-6-methyl-thiochromen-4-one typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromone structure.
Industrial Production Methods
Industrial production of 3-acetylamino-6-methyl-thiochromen-4-one may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-acetylamino-6-methyl-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochromones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-acetylamino-6-methyl-thiochromen-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetylamino-6-methyl-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiochromone ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiochromone: The parent compound with a similar structure but without the acetylamino and methyl groups.
Thioflavone: Another sulfur-containing heterocyclic compound with different substituents.
Chromone: The oxygen analog of thiochromone, which has different chemical and biological properties.
Uniqueness
3-acetylamino-6-methyl-thiochromen-4-one is unique due to the presence of the acetylamino and methyl groups, which enhance its reactivity and biological activity compared to other thiochromones and chromones. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61423-76-5 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(6-methyl-4-oxothiochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-11-9(5-7)12(15)10(6-16-11)13-8(2)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
ONFWKKINCISXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C(C2=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)

